2-Vinylcyclohexene oxide

Polymer Chemistry CO₂ Utilization Reactivity Ratios

2-Vinylcyclohexene oxide (CAS 123366-20-1; IUPAC: 2-ethenyl-7-oxabicyclo[4.1.0]heptane) is a bifunctional cycloaliphatic monomer bearing both a strained epoxide ring and a pendant vinyl group (C8H12O, MW 124.18 g/mol). This dual functionality enables participation in two distinct polymerization chemistries: ring-opening copolymerization (ROCOP) with CO₂ or anhydrides via the epoxide, and radical or thermal curing via the vinyl moiety.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 123366-20-1
Cat. No. B043837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylcyclohexene oxide
CAS123366-20-1
Synonyms7-Oxabicyclo[4.1.0]heptane, 2-ethenyl-
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC=CC1CCCC2C1O2
InChIInChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2
InChIKeyFDWQGNULGGFFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylcyclohexene Oxide (CAS 123366-20-1): Bifunctional Cycloaliphatic Epoxide Monomer


2-Vinylcyclohexene oxide (CAS 123366-20-1; IUPAC: 2-ethenyl-7-oxabicyclo[4.1.0]heptane) is a bifunctional cycloaliphatic monomer bearing both a strained epoxide ring and a pendant vinyl group (C8H12O, MW 124.18 g/mol) [1]. This dual functionality enables participation in two distinct polymerization chemistries: ring-opening copolymerization (ROCOP) with CO₂ or anhydrides via the epoxide, and radical or thermal curing via the vinyl moiety [2]. Commercially available as a mixture of stereoisomers, this monomer serves as a critical building block for synthesizing functional polycarbonates, polyesters, and crosslinkable copolymers with tunable thermal properties [3]. Its cycloaliphatic backbone imparts rigidity, while the pendant vinyl group provides a versatile handle for post-polymerization functionalization [4].

Procurement Risk Assessment: Why 2-Vinylcyclohexene Oxide Cannot Be Arbitrarily Substituted


In procurement specifications for CO₂/epoxide ROCOP or anhydride/epoxide copolymerization, generic substitution of 2-vinylcyclohexene oxide with simpler mono-functional epoxides (e.g., cyclohexene oxide, propylene oxide) fails due to fundamentally divergent polymerization kinetics and product thermal profiles. The pendant vinyl group in 2-vinylcyclohexene oxide is not an inert substituent; it actively modulates monomer reactivity ratios during terpolymerization with CO₂ [1] and, crucially, serves as the sole site for post-polymerization crosslinking or functionalization that defines the final material's solvent resistance and mechanical integrity [2]. Furthermore, the cycloaliphatic structure yields polyester and polycarbonate backbones with glass transition temperatures (Tg) 30–90°C higher than those derived from aliphatic epoxide analogs such as propylene oxide or limonene oxide [3]. Substitution without quantitative validation of the specific reactivity ratio and resulting Tg would compromise both process control and end-use performance, as detailed in the evidence below.

Quantitative Differentiation Evidence: 2-Vinylcyclohexene Oxide vs. Analog Monomers


CO₂/Epoxide Terpolymerization Monomer Reactivity: VCHO vs. CHO vs. PO

In CO₂/epoxide terpolymerization catalyzed by (salan)CrCl at 60°C, vinylcyclohexene oxide (VCHO) exhibits a reactivity ratio (r_VCHO) of 0.847 compared to cyclohexene oxide (r_CHO = 1.03), indicating near-ideal random copolymerization behavior with minimal monomer selectivity [1]. In contrast, propylene oxide (PO) displays a markedly different r_PO value of 1.49 under comparable conditions (40°C), demonstrating a significantly higher propensity for incorporation that would alter polymer sequence distribution [1].

Polymer Chemistry CO₂ Utilization Reactivity Ratios

Glass Transition Temperature (Tg) of Polyester Copolymers: VCHO vs. Limonene Oxide

Polyesters synthesized via ROCOP of vinylcyclohexene oxide (VCHO) with phthalic anhydride (PA) achieve a glass transition temperature (Tg) of up to 136°C [1]. This represents a 6°C increase over the Tg maximum (130°C) reported for the structurally analogous polyester derived from limonene oxide (LO) and PA under identical catalytic conditions [1].

Polyester Synthesis Thermal Properties ROCOP

Post-Polymerization Functionalization and Tunable Tg: VCHO as a Vinyl-Functional Platform

Terpolymerization of VCHO with propylene oxide (PO) and CO₂ yields polycarbonates with a Tg that can be linearly tuned according to the vinyl cyclohexene carbonate (VCHC) content: Tg (°C) = 64 × F_Vinyl + 39, where F_Vinyl is the mole fraction of VCHC units [1]. The pendant vinyl group can be oxidized to an epoxide and subsequently reacted with CO₂ to form cyclic carbonate (CC) functional groups, yielding a fully CC-functionalized poly(cyclohexene carbonate) with a Tg of 196°C—the highest Tg reported for any non-crosslinked CO₂-based polycarbonate [1].

Post-Polymerization Modification Functional Polycarbonates Tg Engineering

Crosslinking Capability and Solvent Resistance: VCHO-Based Copolycarbonates vs. CHO-Based Analogs

Copolycarbonates incorporating VCHO as a comonomer with cyclohexene oxide (CHO) and CO₂ contain pendant vinyl groups that enable UV- or thermally-induced radical curing [1]. Cured coatings derived from these VCHO-containing copolycarbonates exhibit high Tg values (85–104°C) and good acetone resistance (≥75 double rubs) [1]. In contrast, poly(cyclohexene carbonate) (PCHC) homopolymer derived from CHO alone lacks pendant vinyl groups and cannot undergo post-polymerization crosslinking via radical curing chemistry [1].

Coatings Crosslinking Solvent Resistance

TOF and Selectivity in CO₂ Copolymerization: VCHO Matches CHO Performance

Under identical catalytic conditions using dinuclear chromium [OSSO]-type complexes (0.1 mol%) with PPNCl cocatalyst at 45°C and 20 bar CO₂, vinylcyclohexene oxide (VCHO) and cyclohexene oxide (CHO) both exhibit >99% selectivity toward their respective polycarbonates (PVCHC and PCHC) with comparable turnover frequencies (TOF) as high as 41 h⁻¹ [1]. This demonstrates that VCHO does not compromise catalytic productivity or selectivity relative to the widely used CHO benchmark.

CO₂ Copolymerization Catalysis Turnover Frequency

Anhydride/Epoxide ROCOP Activity: VCHO Enables High-Conversion Polyester Synthesis

In ternary copolymerization of epoxides with cyclic anhydrides and CO₂ using dinuclear [OSSO]-type Cr/Fe complexes, anhydride conversion consistently exceeds 99% for all epoxides tested, including VCHO, CHO, and PO [1]. This indicates that VCHO does not impair the high conversion efficiency characteristic of this catalyst system, ensuring near-quantitative incorporation of the anhydride comonomer into the polyester segments.

Polyester Synthesis Anhydride Copolymerization Conversion

Validated Application Scenarios for 2-Vinylcyclohexene Oxide Based on Quantitative Evidence


Synthesis of High-Tg (>130°C) Functional Polyesters via ROCOP

VCHO is the preferred monomer for synthesizing polyesters with phthalic anhydride (PA) when a glass transition temperature exceeding 130°C is required. As demonstrated in Section 3, poly(VCHO-alt-PA) achieves a Tg of up to 136°C, outperforming the limonene oxide analog by 6°C [1]. This thermal advantage makes VCHO-derived polyesters suitable for high-temperature coating and molding applications where dimensional stability at elevated temperatures is critical.

Production of Post-Functionalizable Polycarbonates with Tunable Thermal Properties

VCHO serves as an essential vinyl-functional comonomer in CO₂/PO terpolymerizations to produce polycarbonates with precisely tunable glass transition temperatures. The pendant vinyl group enables post-polymerization oxidation to epoxides and subsequent reaction with CO₂ to form cyclic carbonate functionalities, elevating the Tg from a baseline of ~39–103°C up to a maximum of 196°C—the highest Tg reported for non-crosslinked CO₂-based polycarbonates [2]. This tunability is inaccessible using non-functionalized epoxides such as cyclohexene oxide (CHO).

UV- and Thermally-Curable Copolycarbonate Coatings with Solvent Resistance

VCHO is an indispensable comonomer for generating crosslinkable polycarbonate coatings from CO₂ and cyclohexene oxide (CHO). The pendant vinyl groups introduced by VCHO enable post-polymerization radical curing (UV or thermal) that imparts solvent resistance (≥75 acetone double rubs) to the final coating [3]. CHO-only polycarbonates lack this crosslinking functionality and cannot achieve comparable solvent resistance, making VCHO procurement essential for coating formulations requiring chemical durability.

Silicon Resin Formulations with Dual-Cure Functionality

VCHO is specifically cited in patent literature as a preferred C=C double bond-containing cycloaliphatic epoxy monomer for silicon resin compositions [4]. In these formulations, the epoxide group participates in cationic or thermal curing while the vinyl group enables simultaneous or sequential radical curing, providing dual-cure capability that enhances crosslink density and final material properties. This bifunctional reactivity profile differentiates VCHO from mono-functional epoxy monomers that lack the vinyl handle for orthogonal curing chemistry.

Technical Documentation Hub

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